molecular formula C14H13NS B104749 2-Ethyl-10H-phenothiazine CAS No. 61852-27-5

2-Ethyl-10H-phenothiazine

Cat. No.: B104749
CAS No.: 61852-27-5
M. Wt: 227.33 g/mol
InChI Key: GUVLXHBBADOSJP-UHFFFAOYSA-N
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Description

2-Ethyl-10H-phenothiazine is an organic compound belonging to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a tricyclic system with two benzene rings joined by a sulfur and nitrogen-containing thiazine ring, with an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-10H-phenothiazine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with cyclohexanones in the presence of molecular oxygen as a hydrogen acceptor . Another method includes the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted phenothiazines.

Mechanism of Action

The mechanism of action of 2-Ethyl-10H-phenothiazine involves its interaction with various molecular targets and pathwaysThey can inhibit spontaneous motor activity, prolong sleeping time, and block arousal reactions in the brain . The compound’s effects are mediated through its interaction with receptors and enzymes involved in neurotransmission.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-10H-phenothiazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-2-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)16-14/h3-9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLXHBBADOSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210829
Record name 2-Ethyl-10H-phenothiazine
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Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61852-27-5
Record name 2-Ethyl-10H-phenothiazine
Source CAS Common Chemistry
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Record name 2-Ethyl-10H-phenothiazine
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Record name 2-Ethyl-10H-phenothiazine
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Record name 2-ethyl-10H-phenothiazine
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Record name 2-Ethyl-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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